3-Ethoxyphenol

Descripción general

Descripción

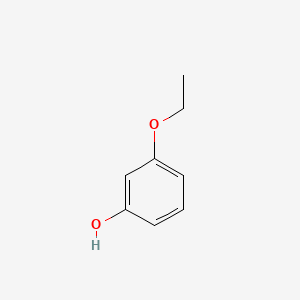

3-Ethoxyphenol, also known as m-Ethoxyphenol or Resorcinol monoethyl ether, is an organic compound with the molecular formula C8H10O2. It is a derivative of phenol, where the hydroxyl group is substituted at the meta position with an ethoxy group. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Ethoxyphenol can be synthesized through several methods. One common approach involves the ethylation of resorcinol. This process typically uses ethyl iodide or ethyl bromide as the ethylating agents in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, this compound is produced through the catalytic alkylation of phenol with ethanol. This process involves the use of a catalyst such as aluminum phenoxide or a zeolite-based catalyst. The reaction is conducted at elevated temperatures and pressures to achieve high yields .

Análisis De Reacciones Químicas

Types of Reactions: 3-Ethoxyphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones using oxidizing agents like sodium dichromate or potassium permanganate.

Reduction: Reduction reactions can convert it to the corresponding hydroquinone using reducing agents such as sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Sodium dichromate, potassium permanganate, and chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid, sulfuric acid, halogens, and Friedel-Crafts catalysts.

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Nitro, halogenated, and alkylated derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

3-Ethoxyphenol serves as a precursor in the synthesis of various organic compounds. One notable application is in the production of Noria-OEt , a multicomponent negative-type photoresist. This material is synthesized through the condensation of this compound with 1,5-pentanedial, yielding a compound with enhanced solubility in organic solvents compared to its analogs. The resulting photoresist exhibits favorable thermal stability and mechanical properties, making it suitable for advanced lithographic techniques such as extreme ultraviolet lithography .

Table 1: Properties of Noria-OEt

| Property | Value |

|---|---|

| Solubility | Soluble in common organic solvents |

| Thermal Stability | High |

| Mechanical Properties | Comparable to Noria |

| Resolution | Achieves up to 10 nm |

Environmental Monitoring

In environmental science, this compound has been utilized in the development of sensors for detecting phenolic compounds in various matrices. For instance, researchers have developed electrochemical sensors based on Fe3O4 decorated carbon nanotubes that selectively detect this compound among other analytes. These sensors demonstrate high sensitivity and a wide linear dynamic range, making them effective tools for monitoring environmental pollutants .

Case Study: Sensor Development

- Objective : To create a reliable sensor for detecting this compound.

- Method : Fabrication of Fe3O4.CNT nanocomposites.

- Results :

- Limit of Detection: 1.0 pM

- Sensitivity:

- Application: Environmental safety and health care monitoring.

Biomedical Applications

This compound has potential applications in biomedical fields, particularly in drug formulation and as a biochemical reagent. Its phenolic structure allows it to participate in various biochemical reactions, which can be harnessed for therapeutic purposes or as an analytical tool in biochemistry.

Table 2: Biomedical Applications

| Application | Description |

|---|---|

| Drug Formulation | Used as an excipient or active ingredient |

| Biochemical Reagent | Participates in enzymatic reactions |

| Diagnostic Tool | Potential use in assays for disease markers |

Safety Data Summary

- Signal Word : Warning

- Hazard Statements :

- Causes skin irritation

- Causes serious eye irritation

- Precautionary Statements :

- Use protective gloves and eye protection

- Avoid breathing vapors

Mecanismo De Acción

The mechanism of action of 3-Ethoxyphenol involves its interaction with various molecular targets. In biological systems, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. The ethoxy group enhances its lipophilicity, allowing it to interact with lipid membranes and exert its effects .

Comparación Con Compuestos Similares

Phenol: The parent compound of 3-Ethoxyphenol, with a hydroxyl group directly attached to the benzene ring.

2-Ethoxyphenol: An isomer where the ethoxy group is at the ortho position relative to the hydroxyl group.

4-Ethoxyphenol: An isomer where the ethoxy group is at the para position relative to the hydroxyl group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The meta position of the ethoxy group relative to the hydroxyl group influences its reactivity and interaction with other molecules, making it valuable in various synthetic and industrial applications .

Actividad Biológica

3-Ethoxyphenol, also known as ethyl guaiacol, is an organic compound with the formula CHO. It is a derivative of phenol and possesses various biological activities that have garnered interest in pharmacological and nutritional sciences. This article presents a comprehensive overview of the biological activity of this compound, including its antioxidant, anti-inflammatory, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an ethoxy group (-OCHCH) attached to the benzene ring of phenol. Its structure can be represented as follows:

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of this compound. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress which is linked to various diseases.

- DPPH Radical Scavenging Activity : The antioxidant activity of this compound has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This method measures the ability of compounds to donate electrons or hydrogen atoms to stabilize free radicals.

- Cytotoxicity Studies : Research indicates that this compound exhibits moderate cytotoxicity against certain cancer cell lines. For instance, studies have shown that its cytotoxicity is comparable to other phenolic compounds, with IC values indicating effective concentrations for inhibiting cell growth .

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects:

- Inhibition of iNOS : It has been shown to inhibit inducible nitric oxide synthase (iNOS), which plays a critical role in inflammation. The IC values for inhibition have been reported at varying concentrations, suggesting its potential as an anti-inflammatory agent .

- COX-2 Expression : Research indicates that this compound can inhibit lipopolysaccharide (LPS)-stimulated cyclooxygenase-2 (COX-2) expression in RAW264.7 cells, further supporting its anti-inflammatory capabilities .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Inhibition of Pathogens : Studies have shown that it exhibits antibacterial activity against common foodborne pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth .

- Mechanism of Action : The antimicrobial activity is believed to stem from its ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Table: Summary of Biological Activities

| Biological Activity | Methodology | Results |

|---|---|---|

| Antioxidant | DPPH Assay | Moderate activity with IC comparable to other phenolics |

| Anti-inflammatory | iNOS Inhibition | IC values suggest effective inhibition |

| Antimicrobial | MIC Testing | Effective against E. coli and S. aureus with specific MIC values |

Case Studies

- Study on Antioxidant Properties : A study conducted on various phenolic compounds, including this compound, demonstrated its radical scavenging capacity and potential application in food preservation due to its antioxidative properties .

- Clinical Relevance in Inflammation : Another research highlighted the compound's effectiveness in reducing inflammation markers in animal models, suggesting its therapeutic potential in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-Ethoxyphenol, and how can purity be validated?

- Methodology : this compound is typically synthesized via the alkylation of resorcinol using ethylating agents like ethyl bromide in alkaline conditions. Purification involves fractional distillation or recrystallization. Validate purity using gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight (122.16 g/mol) and nuclear magnetic resonance (NMR) spectroscopy to verify ethoxy group integration (δ 1.35 ppm for CH₃, δ 3.95 ppm for OCH₂) .

- Characterization : Cross-reference spectral data with the NIST Chemistry WebBook to ensure alignment with published standards .

Q. What safety measures are critical when handling this compound in laboratory settings?

- Protocols : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation exposure (PAC-1: 2.1 mg/m³). Avoid skin contact due to potential irritancy. For spills, absorb with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .

- Environmental Precautions : Prevent entry into waterways; biodegradation studies indicate moderate persistence (ECHA Annex XV reports) .

Q. How can researchers efficiently locate peer-reviewed literature on this compound’s physicochemical properties?

- Search Strategy : Use SciFinder with keywords like "this compound AND synthesis kinetics" or "this compound AND spectroscopy." Prioritize sources from the European Chemicals Agency (ECHA) and NIST for authoritative data .

Advanced Research Questions

Q. How can contradictory data in reported reaction yields for this compound synthesis be resolved?

- Analysis Framework : Apply systematic review principles (PRISMA guidelines) to identify bias in experimental conditions, such as solvent polarity or catalyst load variations. Use meta-analysis to quantify yield discrepancies and isolate confounding variables (e.g., temperature gradients) .

- Validation : Replicate high-impact studies under controlled conditions, documenting procedural deviations using Cochrane-recommended checklists .

Q. What advanced techniques are suitable for elucidating the degradation pathways of this compound in environmental matrices?

- Methodology : Employ high-resolution LC-MS/MS to detect transient metabolites (e.g., quinone intermediates) in soil or aqueous systems. Pair with isotopic labeling (¹⁴C-ethoxy groups) to track mineralization rates .

- Data Interpretation : Use kinetic modeling (pseudo-first-order decay constants) to compare aerobic vs. anaerobic degradation pathways, referencing ECHA’s environmental fate assessments .

Q. How can computational chemistry enhance the prediction of this compound’s reactivity in novel synthetic applications?

- Approach : Perform density functional theory (DFT) calculations to simulate electrophilic substitution patterns at the phenolic ring. Validate predictions with experimental Hammett substituent constants (σₘ values) .

- Integration : Cross-correlate computational results with empirical data from NIST’s thermochemical databases (e.g., bond dissociation energies) .

Q. Methodological Guidance

Q. What criteria should govern the selection of analytical methods for quantifying this compound in complex mixtures?

- Decision Matrix : Prioritize sensitivity (e.g., HPLC-UV for µg/mL detection) over speed for trace analysis. For rapid screening, use portable Raman spectroscopy with chemometric calibration .

- Validation : Adopt ICH Q2(R1) guidelines for linearity (R² > 0.995), recovery rates (95–105%), and limit of detection (LOD) calculations .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) of this compound derivatives?

- Experimental Design : Use a factorial design to vary substituents (e.g., halogenation at C-4 or C-5) and measure biological activity (e.g., antimicrobial IC₅₀). Apply ANOVA to identify statistically significant SAR trends .

- Data Reporting : Follow extended essay guidelines for clarity, including raw data in appendices and processed results in the main text .

Q. Data Management and Reproducibility

Q. What strategies mitigate variability in spectroscopic data across independent studies of this compound?

- Standardization : Calibrate instruments using NIST-traceable reference materials. Report solvent, temperature, and concentration parameters explicitly to enable cross-study comparisons .

- Reproducibility : Share datasets via repositories like Zenodo with detailed metadata, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers address gaps in the mechanistic understanding of this compound’s antioxidant properties?

Propiedades

IUPAC Name |

3-ethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-10-8-5-3-4-7(9)6-8/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIKLMJHBGFTPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060734 | |

| Record name | Phenol, 3-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-34-1 | |

| Record name | 3-Ethoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethoxyphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 3-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKY4O3474A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.